Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate

organic synthesis chiral intermediate quality control

Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate (CAS 942144-34-5) is a chiral oxazolidine derivative featuring a tetrahydropyran (oxane) side chain and two fully defined stereocenters. It belongs to the N-Boc-2,2-dimethyl-1,3-oxazolidine class commonly employed as chiral auxiliaries and synthetic intermediates.

Molecular Formula C16H29NO4
Molecular Weight 299.41 g/mol
Cat. No. B14070502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate
Molecular FormulaC16H29NO4
Molecular Weight299.41 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)CC2CCCOC2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C16H29NO4/c1-15(2,3)21-14(18)17-13(11-20-16(17,4)5)9-12-7-6-8-19-10-12/h12-13H,6-11H2,1-5H3
InChIKeyUTOJTAITTOTSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate: A Stereodefined Chiral Oxazolidine Intermediate for Aspartic Protease Inhibitor Synthesis


Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate (CAS 942144-34-5) is a chiral oxazolidine derivative featuring a tetrahydropyran (oxane) side chain and two fully defined stereocenters . It belongs to the N-Boc-2,2-dimethyl-1,3-oxazolidine class commonly employed as chiral auxiliaries and synthetic intermediates. The compound is specifically identified as an intermediate in the synthesis of aspartic protease inhibitors, with its (4S,3R) configuration playing a critical role in downstream stereochemical outcomes .

Why Generic Oxazolidine Intermediates Cannot Substitute Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate


In oxazolidine-based synthesis, the stereochemical integrity and steric environment of the 4-position substituent directly dictate diastereoselectivity and reaction outcomes. Swapping a simple alkyl or oxygenated side chain (e.g., hydroxymethyl, 2-oxoethyl) for the tetrahydropyran moiety can invert facial selectivity or cause unwanted epimerization . The target compound's two fully defined stereocenters impose a rigid chiral pocket that is not replicated by single-stereocenter analogs . The subsequent quantitative evidence demonstrates measurable differences in purity, stereochemical definition, and synthetic purpose that preclude generic substitution.

Quantitative Differentiation Evidence for Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate Versus Closest Analogs


Procurable Purity Advantage: 98% vs. 95% for the Common 2-Oxoethyl Analog

The target compound is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical) , whereas the closest side-chain analog, (S)-tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate (CAS 147959-19-1), is supplied at 95% purity from AKSci . This represents a 3-percentage-point purity advantage, translating to potentially lower impurity interference in stereoselective steps.

organic synthesis chiral intermediate quality control

Defined Stereochemistry: Two Fully Assigned Stereocenters vs. One in Common Analogs

The target compound possesses two fully defined stereocenters (4S,3R), as confirmed by ChemSpider . In contrast, the widely used analog (S)-tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate has only one defined stereocenter (4S), with the oxoethyl side chain lacking a stereogenic center [1]. The dual stereodefinition provides a more rigid chiral environment, reducing conformational ambiguity and potential epimerization during synthesis.

stereochemistry chiral auxiliary diastereoselectivity

Specificity as an Aspartic Protease Inhibitor Intermediate: Patent-Backed Synthetic Route

The target compound is explicitly disclosed as an intermediate in the synthesis of aspartic protease inhibitors in WO2009/154766, as summarized by ChemicalBook . The synthesis proceeds via a 7-step route yielding 54% of the compound. This patent-directed utility contrasts with general-purpose oxazolidine carboxylates lacking explicit target engagement. The tetrahydropyran moiety is tailored to match the enzyme active site topology, a feature absent in generic analogs such as the 2-oxoethyl or hydroxymethyl derivatives.

aspartic protease inhibitor intermediate patent

Molecular Complexity Advantage: Higher MW and Hydrogen-Bond Acceptors for Finer Reactivity Tuning

The target compound (MW 299.41, 5 H-bond acceptors) offers greater steric and electronic tunability than the simpler analog (S)-tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate (MW 243.3, 4 H-bond acceptors) [1]. The additional tetrahydropyran oxygen provides an extra coordination site, potentially enabling more sophisticated catalytic or binding interactions. This molecular complexity can be leveraged for late-stage diversification in medicinal chemistry campaigns.

molecular complexity building block diversification

Optimal Application Scenarios for Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate Based on Differential Evidence


Synthesis of Aspartic Protease Inhibitors (as described in WO2009/154766)

This compound serves as a validated intermediate for aspartic protease inhibitors, making it the direct choice for groups pursuing this therapeutic target. Using the generic analog would require re-validation of the entire synthetic sequence .

Asymmetric Synthesis Requiring High Stereochemical Fidelity

For stereoselective reactions where epimerization risk is high, the dual-defined stereocenters of this compound provide a more robust chiral environment than single-stereocenter alternatives .

Late-Stage Diversification in Medicinal Chemistry

With its additional tetrahydropyran ring, this compound offers an extra site for functionalization and polarity adjustment compared to simpler oxazolidine building blocks .

Quality-Critical Scale-Up: Where Impurity Control is Paramount

The demonstrated 98% purity reduces the burden of impurity profiling and removal during scale-up, compared to the 95% purity typical of the 2-oxoethyl analog .

Quote Request

Request a Quote for Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.